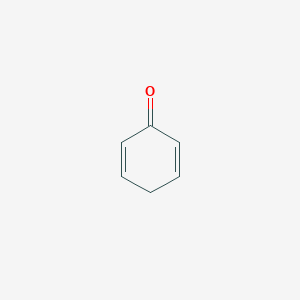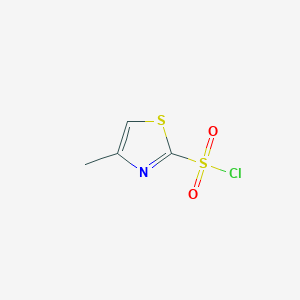
2-Propanethiol, sodium salt (8CI,9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propanethiol, sodium salt (8CI,9CI), also known as sodium 2-propanethiolate, is an organosulfur compound with the molecular formula (CH₃)₂CHSNa. It is a sodium salt derivative of 2-propanethiol, commonly referred to as isopropyl mercaptan. This compound is known for its strong nucleophilic properties and is widely used in organic synthesis and various industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Propanethiol, sodium salt (8CI,9CI) can be synthesized through the reaction of 2-propanethiol with sodium hydroxide. The reaction typically occurs in an aqueous or alcoholic medium, where 2-propanethiol is deprotonated by sodium hydroxide to form the sodium salt:
(CH3)2CHSH+NaOH→(CH3)2CHSNa+H2O
Industrial Production Methods: In industrial settings, the production of 2-propanethiol, sodium salt often involves the use of sodium metal or sodium hydride as the base. The reaction is carried out under controlled conditions to ensure the complete conversion of 2-propanethiol to its sodium salt form .
Types of Reactions:
-
Oxidation: 2-Propanethiol, sodium salt (8CI,9CI) can undergo oxidation reactions to form disulfides. For example, it can react with oxidizing agents like hydrogen peroxide to form 2,2’-dithiobis(propane):
2(CH3)2CHSNa+H2O2→(CH3)2CHS−SCH(CH3)2+2NaOH
-
Substitution: As a strong nucleophile, 2-propanethiol, sodium salt can participate in nucleophilic substitution reactions. It can react with alkyl halides to form thioethers:
(CH3)2CHSNa+R−X→(CH3)2CHSR+NaX
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, iodine.
Alkyl Halides: Methyl iodide, ethyl bromide.
Major Products Formed:
Disulfides: 2,2’-dithiobis(propane).
Thioethers: Various alkyl thioethers depending on the alkyl halide used
Applications De Recherche Scientifique
Mécanisme D'action
The primary mechanism of action of 2-propanethiol, sodium salt is through its strong nucleophilic properties. The sulfur atom in the compound readily donates electrons, allowing it to participate in nucleophilic substitution and addition reactions. This reactivity is crucial in the formation of thioethers and disulfides, which are important in various chemical and biological processes .
Comparaison Avec Des Composés Similaires
Sodium ethanethiolate: (CH₃CH₂SNa)
Sodium methanethiolate: (CH₃SNa)
Sodium 2-methyl-2-propanethiolate: ((CH₃)₃CSNa)
Comparison:
Reactivity: 2-Propanethiol, sodium salt (8CI,9CI) is more sterically hindered compared to sodium methanethiolate and sodium ethanethiolate, which can affect its reactivity in certain reactions.
Propriétés
Formule moléculaire |
C3H8NaS |
|---|---|
Poids moléculaire |
99.15 g/mol |
InChI |
InChI=1S/C3H8S.Na/c1-3(2)4;/h3-4H,1-2H3; |
Clé InChI |
FUBTVLXYLYGSOO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)S.[Na] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazin-2-yl)methanol](/img/structure/B8749402.png)



![Ethyl 6-methyl-1H-pyrrolo[3,2-B]pyridine-3-carboxylate](/img/structure/B8749432.png)









